![molecular formula C13H19ISSi B14191212 Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- CAS No. 850195-83-4](/img/structure/B14191212.png)
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- is a specialized organosilicon compound It features a unique structure where a silane group is bonded to a thienyl ring substituted with butyl and iodo groups, and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions starting from simple precursors like butyl iodide and thiophene derivatives.
Ethynylation: The thienyl ring is then subjected to ethynylation using reagents such as ethynyltrimethylsilane under conditions that promote the formation of the ethynyl linkage.
Silane Introduction: Finally, the trimethylsilane group is introduced through a reaction with trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Oxidation and Reduction: The thienyl ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and bases like potassium tert-butoxide.
Cross-Coupling: Palladium catalysts, copper iodide, and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted thienyl derivatives.
Cross-Coupling: Ethynylated aromatic compounds.
Oxidation/Reduction: Sulfoxides, sulfones, and reduced thienyl derivatives.
科学的研究の応用
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Catalysis: Acts as a ligand or a substrate in various catalytic processes, enhancing reaction efficiency and selectivity.
作用機序
The mechanism by which Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- exerts its effects depends on the specific application:
In Catalysis: It can coordinate to metal centers, facilitating the formation of reactive intermediates.
In Organic Synthesis: The ethynyl and iodo groups provide reactive sites for further functionalization, enabling the construction of complex molecular architectures.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the thienyl ring and butyl/iodo substitutions.
Trimethylsilylacetylene: Another related compound with a simpler structure, used in similar synthetic applications.
Uniqueness
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- is unique due to the combination of the thienyl ring with butyl and iodo substitutions, along with the ethynyl linkage. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.
特性
CAS番号 |
850195-83-4 |
|---|---|
分子式 |
C13H19ISSi |
分子量 |
362.35 g/mol |
IUPAC名 |
2-(3-butyl-5-iodothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H19ISSi/c1-5-6-7-11-10-13(14)15-12(11)8-9-16(2,3)4/h10H,5-7H2,1-4H3 |
InChIキー |
UCKPAFSHMDAKGN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=C1)I)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)

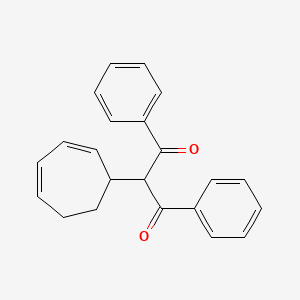
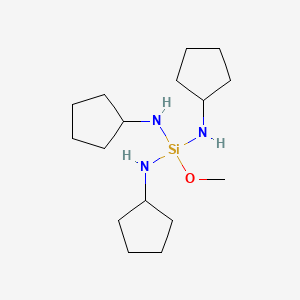
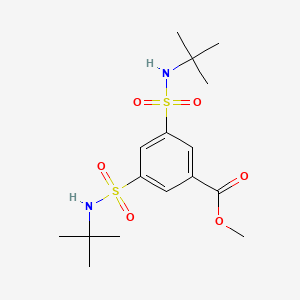
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
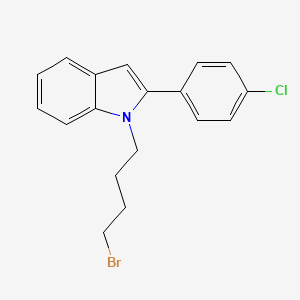
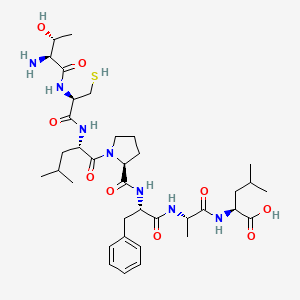
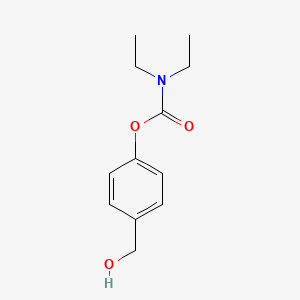
![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
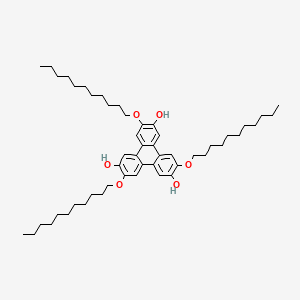
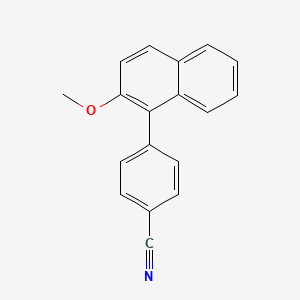
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
